molecular formula C11H10FNS B1403119 2-(4-Fluorophenyl)-4,5-dimethylthiazole CAS No. 788821-32-9

2-(4-Fluorophenyl)-4,5-dimethylthiazole

Cat. No.: B1403119
CAS No.: 788821-32-9
M. Wt: 207.27 g/mol
InChI Key: MZXJDDDJYBWOKG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,5-dimethylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group and two methyl groups on the thiazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Scientific Research Applications

2-(4-Fluorophenyl)-4,5-dimethylthiazole has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-4,5-dimethylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby impacting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that it remains stable under specific conditions but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell morphology and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For instance, at high doses, it has been observed to cause toxicity and adverse effects such as liver damage . Threshold effects have also been noted, where a specific dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . For example, it may be transported into the mitochondria, where it can exert its effects on cellular respiration .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can influence gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4,5-dimethylthiazole typically involves the reaction of 4-fluoroaniline with α-bromoacetone in the presence of a base to form an intermediate, which then undergoes cyclization with sulfur to yield the desired thiazole compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Fluorophenyl)-4,5-dimethylthiazole include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXJDDDJYBWOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.